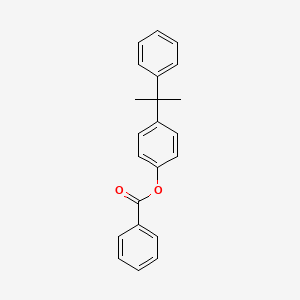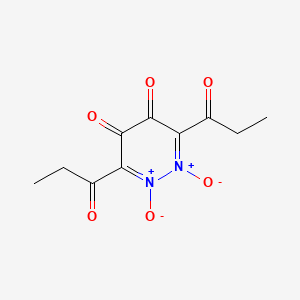
1,2-Dioxo-3,6-dipropanoyl-1lambda~5~,2lambda~5~-pyridazine-4,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dioxo-3,6-dipropanoyl-1lambda~5~,2lambda~5~-pyridazine-4,5-dione is a chemical compound that belongs to the class of pyridazine derivatives Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dioxo-3,6-dipropanoyl-1lambda~5~,2lambda~5~-pyridazine-4,5-dione can be achieved through several methods. One common approach involves the reaction of cis-butenedioic acid with hydrazine in an aqueous medium at a temperature of 95°C for 2-4 hours. The reaction is catalyzed by synthetic ion-exchange resins such as KU-2-8 and KRF-10P cation exchangers . The process involves the formation of heterocyclic hydrazide intermediates, followed by intramolecular dehydration to yield the desired pyridazine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of solid ion-exchange resins as catalysts offers advantages such as easy separation from reaction products, high selectivity, and reusability . These factors make the process more efficient and environmentally friendly for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Dioxo-3,6-dipropanoyl-1lambda~5~,2lambda~5~-pyridazine-4,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
1,2-Dioxo-3,6-dipropanoyl-1lambda~5~,2lambda~5~-pyridazine-4,5-dione has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of 1,2-Dioxo-3,6-dipropanoyl-1lambda~5~,2lambda~5~-pyridazine-4,5-dione involves its interaction with specific molecular targets and pathways. The compound may form adsorption complexes with polymer-bound sulfonate ions and counterions of cation exchangers, leading to its catalytic activity . The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1,2-Dioxo-3,6-dipropanoyl-1lambda~5~,2lambda~5~-pyridazine-4,5-dione can be compared with other pyridazine derivatives, such as:
1,2-Dihydropyridazine-3,6-dione: This compound is synthesized from 1,4-dicarbonyl compounds and hydrazine and has similar applications in medicine and industry.
2-(1,1-Dioxo-1H-1lambda(6)-1,2-benzisothiazol-3-ylamino)-6-methyl-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid ethyl ester: This compound is used in early discovery research and has unique chemical properties.
The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
63499-80-9 |
|---|---|
Molekularformel |
C10H10N2O6 |
Molekulargewicht |
254.20 g/mol |
IUPAC-Name |
1,2-dioxido-3,6-di(propanoyl)pyridazine-1,2-diium-4,5-dione |
InChI |
InChI=1S/C10H10N2O6/c1-3-5(13)7-9(15)10(16)8(6(14)4-2)12(18)11(7)17/h3-4H2,1-2H3 |
InChI-Schlüssel |
HGNUYHGJGGJHPY-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1=[N+]([N+](=C(C(=O)C1=O)C(=O)CC)[O-])[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


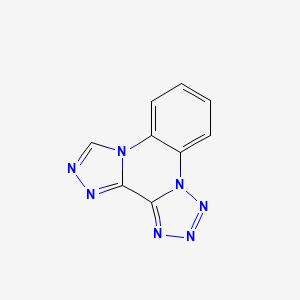
![2-(2,2-Diphenylethyl)-1-azabicyclo[2.2.2]octane;hydrochloride](/img/structure/B14494046.png)

![{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}acetonitrile](/img/structure/B14494065.png)



![2,4,6,8,9-Pentaphenyl-1,3,7-triazabicyclo[3.3.1]non-2-ene](/img/structure/B14494089.png)
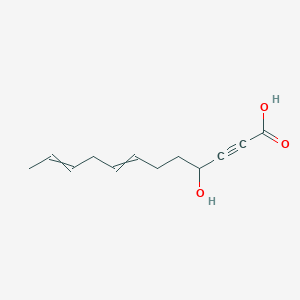
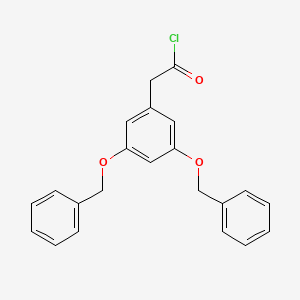
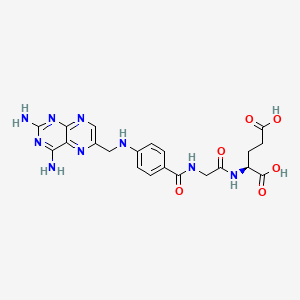
![4-Phenyl-2,6,7,8-tetrahydropyrrolo[2,1-c][1,2,4]triazin-3(4H)-one](/img/structure/B14494108.png)
![1-(Trifluoromethanesulfonyl)-4-[(trifluoromethyl)sulfanyl]benzene](/img/structure/B14494110.png)
